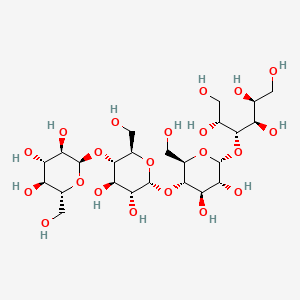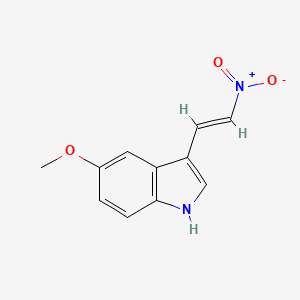![molecular formula C15H12N2O2 B1588671 Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 962-24-3](/img/structure/B1588671.png)
Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate
Übersicht
Beschreibung
“Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 962-24-3. It has a molecular weight of 252.27 and its IUPAC name is methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12N2O2/c1-19-15(18)12-7-8-14-16-13(10-17(14)9-12)11-5-3-2-4-6-11/h2-10H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 181 - 183°C .Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyridines
- Scientific Field : Organic Chemistry and Pharmacology
- Summary of Application : Imidazo[1,2-a]pyridines are of interest because of the occurrence of their saturated and partially saturated derivatives in a variety of biologically active compounds . They have been shown to possess a broad range of useful pharmacological properties , including anti-inflammatory, antiprotozoal, antiviral, antiulcer, antibacterial, antifungal, antiherpes, and treatment of hepatitis C, and HIV .
- Methods of Application or Experimental Procedures : Various methods have been reported for the synthesis of substituted imidazo[1,2-a]pyridines. The most important approaches embrace condensation of 2-aminopyridine with α-halocarbonyl compounds, one-pot condensations of isocyanide, aldehydes, and 2-aminopyridines, and three-component reactions of 2-aminopyridines, aldehydes, and alkynes .
- Results or Outcomes : The synthesis of 2-Phenylimidazo[1,2-a]pyridines from acetophenone, [Bmim]Br 3 and 2-aminopyridine under solvent-free conditions in the presence of Na 2 CO 3, provides a simple efficient method for the synthesis .
Microwave Irradiation Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
- Methods of Application or Experimental Procedures : The synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones under microwave irradiation .
- Results or Outcomes : The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Antituberculosis Agents
- Scientific Field : Pharmacology
- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application or Experimental Procedures : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : Further exploration of substituents at C2 and C6 positions identified a compound with significantly improved potency against extracellular and intracellular Mtb .
Antiproliferative Activity
- Scientific Field : Oncology
- Summary of Application : Some imidazo[1,2-a]pyridine compounds have shown antiproliferative activity against various cancer cell lines .
- Methods of Application or Experimental Procedures : The antiproliferative activity of these compounds is tested by measuring IC50 values using an MTT assay on various cancer cell lines .
- Results or Outcomes : Some compounds have shown significant activity against various cancer cell lines including HCC827 (human non-small cell lung cancer cells), A549 (human non-small cell lung cancer cells), SH-SY5Y (human neuroblastoma cells), HEL (human erythroid and leukocyte leukaemia cells) and MCF-7 (human breast cancer cells) .
Antibacterial and Antifungal Agents
- Scientific Field : Microbiology
- Summary of Application : Some imidazo[1,2-a]pyridine compounds have shown potential as antibacterial and antifungal agents .
- Methods of Application or Experimental Procedures : Docking studies using MOE (2014.09) software were performed to gain an insight into the possible binding interactions of the most active compounds into the active pockets of the selected target enzymes .
- Results or Outcomes : The experimental antibacterial and antifungal findings were rationalized through these docking studies .
Antituberculosis Agents
- Scientific Field : Pharmacology
- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application or Experimental Procedures : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : Further exploration of substituents at C2 and C6 positions identified a compound with significantly improved potency against extracellular and intracellular Mtb .
Antiproliferative Activity
- Scientific Field : Oncology
- Summary of Application : Some imidazo[1,2-a]pyridine compounds have shown antiproliferative activity against various cancer cell lines .
- Methods of Application or Experimental Procedures : The antiproliferative activity of these compounds is tested by measuring IC50 values using an MTT assay on various cancer cell lines .
- Results or Outcomes : Some compounds have shown significant activity against various cancer cell lines including HCC827 (human non-small cell lung cancer cells), A549 (human non-small cell lung cancer cells), SH-SY5Y (human neuroblastoma cells), HEL (human erythroid and leukocyte leukaemia cells) and MCF-7 (human breast cancer cells) .
Antibacterial and Antifungal Agents
- Scientific Field : Microbiology
- Summary of Application : Some imidazo[1,2-a]pyridine compounds have shown potential as antibacterial and antifungal agents .
- Methods of Application or Experimental Procedures : Docking studies using MOE (2014.09) software were performed to gain an insight of the possible binding interactions of the most active compounds into the active pockets of the selected target enzymes .
- Results or Outcomes : The experimental antibacterial and antifungal findings were rationalized through these docking studies .
Safety And Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)12-7-8-14-16-13(10-17(14)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTWCOINJCALHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427670 | |
| Record name | methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate | |
CAS RN |
962-24-3 | |
| Record name | methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione](/img/structure/B1588600.png)







